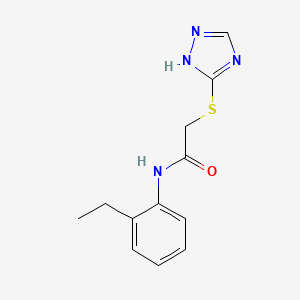![molecular formula C15H16BrN5OS B5565279 N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)
N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthetic Utility and Heterocyclic Synthesis
The compound's utility in heterocyclic synthesis is notable. For instance, its derivative has been utilized in the synthesis of new thienopyrimidines. This process involves the condensation with p-anisaldehyde, yielding Schiff bases, and further chemical transformations leading to various derivatives with potential applications in medicinal chemistry and material science. The synthetic pathways explored demonstrate the compound's versatility in generating structurally diverse heterocyclic compounds with potential biological activity (Madkour et al., 2009).
Antimicrobial and Antituberculosis Activity
Research on derivatives of N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide has shown promising antimicrobial and antituberculosis activity. A study synthesizing isoniazid clubbed pyrimidine derivatives evaluated these compounds for antimicrobial and antituberculosis activity, revealing that many exhibited significant effects. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Soni & Patel, 2017).
Antioxidant Properties
The synthesis and study of derivatives also revealed interesting antioxidant properties. The investigation into these properties is crucial for understanding the compound's potential in mitigating oxidative stress, which is linked to various chronic diseases. The synthetic strategies employed and the antioxidant efficacy of these compounds could be beneficial for developing new therapeutic agents (Wijtmans et al., 2004).
Crystal Structure and Molecular Docking Studies
The crystal structure and molecular docking studies of derivatives have been explored to understand the compound's interactions at the molecular level. For example, a study detailed the synthesis, characterization, and biological evaluation of a derivative, highlighting its antidiabetic and antioxidant activities. These findings underscore the compound's potential in drug discovery and development (Karrouchi et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5OS/c1-21(2)13-5-4-11(8-12(13)16)9-19-20-14(22)10-23-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZXOQFMKIPEMR-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)


![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![2-methoxy-N-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B5565267.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)